nocardimicin D

Beschreibung

Eigenschaften

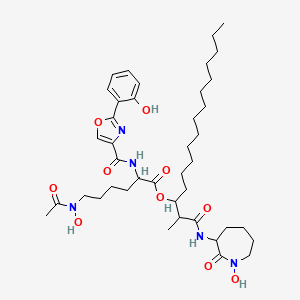

Molekularformel |

C41H63N5O10 |

|---|---|

Molekulargewicht |

786.0 g/mol |

IUPAC-Name |

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxohexadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |

InChI |

InChI=1S/C41H63N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-25-36(29(2)37(49)42-32-22-17-20-27-46(54)40(32)51)56-41(52)33(23-18-19-26-45(53)30(3)47)43-38(50)34-28-55-39(44-34)31-21-15-16-24-35(31)48/h15-16,21,24,28-29,32-33,36,48,53-54H,4-14,17-20,22-23,25-27H2,1-3H3,(H,42,49)(H,43,50) |

InChI-Schlüssel |

CILDOHPTQUQJJM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |

Herkunft des Produkts |

United States |

Origin, Isolation, and Structural Elucidation Methodologies of Nocardimicin D

Microbial Sources and Cultivation Strategies for Nocardimicin D Production

The production of this compound is linked to specific bacterial species within the genus Nocardia, which are known for their ability to synthesize a wide array of bioactive secondary metabolites. nih.govresearchgate.net

Nocardia Species as Producers of this compound

This compound has been identified as a natural product of specific strains of Nocardia, a genus of Gram-positive, catalase-positive, aerobic actinomycetes found widely in the environment. nih.gov Research has pinpointed key species responsible for its biosynthesis.

Detailed Research Findings:

Nocardia uniformis subsp. tsuyamanensis (ATCC 21806): This strain is a known producer of nocardicin A and was subsequently found to produce a series of new, related antibiotics, including this compound. capes.gov.br Alongside nocardimicins A and B, this organism also synthesizes nocardimicins C, D, E, F, and G. capes.gov.br

Nocardia alba (NBRC 108234): Through metabolomic analysis, this strain has also been suggested to synthesize this compound. nih.gov The identification was based on the detection of a molecule with mass spectrometry characteristics that perfectly match those of this compound. nih.gov

Cultivation of these Nocardia species for the production of secondary metabolites typically involves growth in nutrient-rich broth media, followed by prolonged incubation to allow for the synthesis and secretion of the compounds. nih.govbiorxiv.org

Isolation Techniques for this compound and Congeners

The isolation of this compound from the culture broth of producing Nocardia strains requires a multi-step purification process designed to separate it from other metabolites and closely related congeners. capes.gov.br

Detailed Research Findings: The general strategy for isolating this compound and its related compounds involves the following key steps:

Solvent Extraction: The culture broth is first treated with organic solvents to extract the antibiotics and other secondary metabolites. capes.gov.br

Column Chromatography: The crude extract is then subjected to column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase. capes.gov.br This step is crucial for separating the different nocardimicin congeners (A, B, C, D, E, F, G) from one another. capes.gov.br

This combination of extraction and chromatography allows for the purification of this compound to a degree sufficient for structural analysis. capes.gov.br

Advanced Spectroscopic Techniques for Structural Elucidation

Determining the precise chemical structure of a complex natural product like this compound relies on the application of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. nih.govasm.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in this compound Structure Assignment

NMR spectroscopy is an indispensable technique for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. omicsonline.orgnih.gov A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle of this compound. hyphadiscovery.comcore.ac.uk

Detailed Research Findings: The structural assignment of this compound is achieved through the combined interpretation of several NMR experiments:

¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule and their chemical environments.

¹³C NMR (Carbon NMR): This provides information on the number and types of carbon atoms, revealing the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, identifying adjacent protons. hyphadiscovery.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons to which they are directly attached. hyphadiscovery.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting different structural fragments. hyphadiscovery.comcore.ac.uk

By integrating the data from these experiments, researchers can definitively map the atomic connectivity and establish the complete structure of this compound. researchgate.net

Table 1: Application of NMR Techniques in this compound Structure Elucidation

| NMR Experiment | Information Provided | Contribution to Structure Assignment |

|---|---|---|

| ¹H NMR | Chemical shifts and coupling constants of protons. | Defines proton environments and their neighboring protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Establishes the carbon backbone and identifies functional groups. |

| COSY | Shows correlations between coupled protons. | Connects protons within the same spin system (e.g., an amino acid residue). |

| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns protons to specific carbons in the molecular skeleton. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Links different molecular fragments together to build the complete structure. |

Mass Spectrometry (MS) in this compound Characterization

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. mdpi.com

Detailed Research Findings: High-Resolution Mass Spectrometry (HRMS) is particularly crucial in the characterization of novel natural products like this compound. It provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula.

A study involving the metabolic profiling of Nocardia alba NBRC 108234 utilized Liquid Chromatography-Mass Spectrometry (LC-MS) to identify produced compounds. nih.gov In this analysis, a distinct ion was detected that corresponded to this compound. nih.gov

Table 2: Mass Spectrometry Data for this compound Identification

| Compound | Ion Type | Observed m/z | Source |

|---|

This data represents the mass-to-charge ratio (m/z) of the gallium complex of this compound, a technique used to stabilize and facilitate the identification of siderophores via mass spectrometry. nih.gov

Biosynthetic Pathways and Genetic Foundations of Nocardimicin D

Identification and Characterization of the Nocardimicin D Biosynthetic Gene Cluster (noc BGC)

The genetic blueprint for this compound synthesis is housed within a dedicated biosynthetic gene cluster, commonly referred to as the noc BGC. acs.org Genome mining efforts have revealed that this cluster is frequently organized into two distinct sub-clusters, separated by a significant chromosomal distance. acs.org This split organization is a notable feature of nocobactin-type BGCs. nih.gov

Comparative genomic analyses have been pivotal in identifying and annotating the genes within the noc BGC. By comparing the noc cluster with homologous clusters, such as the well-characterized nocobactin NA (nbt) BGC from Nocardia farcinica, researchers have been able to predict the functions of the constituent genes. nih.govnih.gov These analyses have shown that the noc BGC harbors a suite of genes encoding enzymes essential for the assembly of the this compound scaffold, including PKS and NRPS modules, as well as tailoring enzymes responsible for specific chemical modifications. nih.govresearchgate.net

The identification of these gene clusters is often the first step in understanding the biosynthesis of natural products like this compound, providing a roadmap for subsequent enzymatic and metabolic studies. asm.org

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is a testament to the remarkable catalytic versatility of microbial enzymes. A cohort of specialized enzymes, working in a coordinated fashion, assemble and modify the molecule to its final, functional form.

Nonribosomal Peptide Synthetase (NRPS) Modules in this compound Assembly

At the heart of this compound biosynthesis lies a multi-modular Nonribosomal Peptide Synthetase (NRPS). nih.gov These mega-enzymes are organized in an assembly-line fashion, with each module responsible for the incorporation of a specific amino acid building block into the growing peptide chain. mdpi.com A typical NRPS module is composed of three core domains: an Adenylation (A) domain, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and a Condensation (C) domain. mdpi.com

The A-domain is responsible for selecting and activating the specific amino acid substrate. nih.gov The activated amino acid is then tethered to the T-domain via a thioester bond. nih.gov The C-domain catalyzes the formation of the peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. mdpi.com

In the homologous nocobactin NA biosynthetic pathway, three NRPS genes, nbtD, nbtE, and nbtF, are involved in the assembly of the peptide backbone. nih.gov These enzymes likely incorporate and modify the lysine (B10760008) residues that are central to the structure of nocobactins. nih.gov While the precise number and substrate specificity of the NRPS modules dedicated to this compound are still under detailed investigation, the core principles of NRPS-mediated synthesis are fundamental to its biogenesis.

Role of Thioesterases in this compound Biosynthetic Release and Cyclization

The final step in the NRPS assembly line is the release of the fully assembled polypeptide chain. This crucial step is catalyzed by a Thioesterase (TE) domain, often located at the C-terminus of the final NRPS module. nih.gov The TE domain acts as a molecular scissor, cleaving the thioester bond that links the completed peptide to the T-domain. nih.gov

In the biosynthesis of this compound, the thioesterase is believed to be encoded by the nocA gene (homologous to nbtA). acs.orgnih.gov This enzyme is predicted to be a type II thioesterase (TEII). nih.gov Beyond simple hydrolysis, thioesterases in NRPS pathways often play a critical role in the cyclization of the peptide chain. researchgate.net For this compound, it is proposed that the thioesterase NocA is responsible for both the release of the linear precursor from the NRPS machinery and the subsequent intramolecular lactamization involving one of the modified lysine residues to form the characteristic caprolactam ring. acs.org

Dehydrogenase Activities in this compound Biosynthetic Maturation

A key structural feature of nocardimicins A through F, including this compound, is the presence of a phenoxazole moiety. nih.gov The formation of this heterocyclic ring system is a critical maturation step in the biosynthetic pathway. Comparative genomic studies have identified a gene within the noc BGC that encodes a putative SagB-like dehydrogenase. acs.orgnih.gov

SagB is known to be involved in the oxidation of oxazoline (B21484) and thiazoline (B8809763) heterocycles to their corresponding oxazole (B20620) and thiazole (B1198619) forms in the biosynthesis of other natural products. nih.gov In the context of this compound biosynthesis, it is strongly indicated that the SagB-like dehydrogenase, designated NocI, catalyzes the oxidation of an oxazoline precursor to the final phenoxazole ring. acs.orgnih.gov The presence or absence of this dehydrogenase gene in related biosynthetic gene clusters correlates with the production of compounds containing either a phenoxazole or a phenoxazoline ring, respectively. nih.gov

Other Key Enzymatic Transformations in this compound Biogenesis

In addition to the core PKS and NRPS machinery, the biosynthesis of this compound involves several other crucial enzymatic transformations that "tailor" the molecule to its final form. These tailoring reactions are responsible for much of the chemical diversity observed within the nocobactin family.

One such key transformation is the N-acetylation of a lysine residue. This modification is a defining feature of nocardimicins A through F. nih.gov The noc BGC contains a gene homologous to nbtH, which is predicted to encode an N-acetyltransferase. nih.govresearchgate.net This enzyme is responsible for attaching an acetyl group to a specific nitrogen atom on one of the lysine precursors, a step that is critical for the final structure and likely the biological activity of this compound. nih.gov

Furthermore, the biosynthesis involves N-hydroxylation of the lysine residues, a reaction catalyzed by an N-monooxygenase, likely encoded by a gene homologous to nbtG. nih.govresearchgate.net This hydroxylation is essential for the siderophoric (iron-chelating) activity of the final molecule.

Comparative Genomics and Metabolomics Approaches to this compound Biosynthesis

The elucidation of the this compound biosynthetic pathway has been greatly accelerated by the integration of comparative genomics and metabolomics. acs.orgasm.org These "metabologenomic" strategies allow researchers to link specific gene clusters to the natural products they produce. acs.org

By comparing the genomes of different Nocardia strains, scientists can identify conserved BGCs that are likely responsible for the production of related families of compounds. nih.gov The use of bioinformatic tools like BiG-SCAPE (Biosynthetic Gene Similarity Clustering and Prospecting Engine) allows for the classification of BGCs into families and subfamilies based on their genetic similarity. nih.gov This, in turn, helps to predict the structural class of the metabolites produced. nih.gov

Metabolomic techniques, such as liquid chromatography-mass spectrometry (LC-MS), are then used to analyze the chemical profiles of these strains. nih.gov By correlating the presence of specific BGCs with the detection of particular metabolites, a direct link between gene and product can be established. nih.gov This approach has been successfully used to assign the noc BGC to the production of nocardimicins, including this compound. nih.gov

This powerful combination of genomics and metabolomics not only facilitates the discovery of new natural products but also provides profound insights into their intricate biosynthetic origins. acs.orguni-tuebingen.de

Genome Mining for this compound Biosynthetic Potential

Genome mining has become an indispensable tool for identifying the biosynthetic gene clusters (BGCs) responsible for producing complex natural products like this compound. nih.govmdpi.com Analysis of Nocardia genomes reveals an exceptionally large and diverse repertoire of BGCs, often dominated by non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. nih.govnih.gov On average, a single Nocardia genome contains approximately 36 BGCs. nih.govasm.org This vast biosynthetic potential is a reflection of the genus's large genome size and significant genetic variability. nih.govnih.gov

The genomic architecture of Nocardia is characterized by an "open pangenome," which means that as more genomes are sequenced, new species-specific genes are continually discovered. nih.gov This genomic plasticity, driven by a large accessory genome, contributes to the functional and chemical diversity observed across the genus. nih.gov

Bioinformatic tools such as antiSMASH are employed to systematically scan genomic data and predict the locations of BGCs. nih.govasm.org Through this process, BGCs homologous to those for known siderophores, such as mycobactin, are identified as the likely pathways for nocobactin and nocardimicin biosynthesis. asm.orgnih.gov For example, metabolic profiling and genomic analysis have linked the production of putative this compound to strains like Nocardia alba NBRC 108234. uni-tuebingen.de The identification of these gene clusters is the first step in understanding and potentially harnessing the biosynthetic machinery to produce these compounds.

Table 1: Key Bioinformatic Tools in Nocardimicin BGC Identification

| Tool | Function | Application in Nocardimicin Research |

|---|---|---|

| antiSMASH | Identifies and annotates secondary metabolite BGCs within a genome. | Predicts the location of nocobactin-like BGCs, including those for nocardimicins, in Nocardia genomes. nih.govasm.org |

| BiG-SCAPE | Groups related BGCs into sequence similarity networks, creating Gene Cluster Families (GCFs). | Organizes the numerous nocobactin-like BGCs into distinct families, which can then be correlated with structural variations of the produced molecules. asm.orgresearchgate.net |

| GNPS | A web-based mass spectrometry ecosystem for molecular networking and identification of natural products. | Correlates the metabolomic profiles (i.e., produced molecules like this compound) of Nocardia strains with their respective GCFs. asm.orgresearchgate.net |

Correlation of Genetic Variability with this compound Structural Diversity

A key challenge in genome mining is accurately predicting the chemical structure of a BGC's final product based solely on genetic information. asm.orgresearchgate.net It is often unclear to what extent genetic variations within homologous BGCs translate to structural differences in the resulting molecules. asm.orgresearchgate.net For the nocobactin family, which includes this compound, comparative genomics and metabolomics have established a direct link between genetic variability and structural diversity. asm.orgresearchgate.net

By using tools like BiG-SCAPE to create sequence similarity networks, researchers can group the BGCs responsible for nocobactin-like siderophores into distinct Gene Cluster Families (GCFs). asm.orgresearchgate.net Studies have shown that by applying a high-stringency similarity threshold (e.g., 70%), the resulting GCFs correspond directly to the synthesis of structurally distinct groups of nocobactin derivatives. asm.orgresearchgate.net This approach allows for a more accurate prediction of the chemical output of a given Nocardia strain.

One of the most significant findings is the correlation between the presence or absence of specific tailoring enzymes and key structural features of the siderophore. A prime example is the modification of the heterocyclic ring system common to these molecules. asm.org

Phenoxazoline Moiety : BGCs that lack a sagB-like dehydrogenase gene correlate with the production of compounds containing a phenoxazoline ring. asm.org

Phenoxazole Moiety : Conversely, the colocation of a sagB-like dehydrogenase gene within the BGC is strongly indicative of the pathway's ability to oxidize the oxazoline ring, resulting in a phenoxazole moiety. asm.org

This clear link between a single gene and a specific structural modification demonstrates how genetic variability directly drives the structural diversity within the nocardimicin family. asm.orgresearchgate.netasm.org Similarly, the presence of different genes for N-acylation can determine whether the final molecule features an acetyl group (as seen in nocardimicins A-F) or a formyl group (found in nocardimicins G-I). researchgate.net This predictive power facilitates the targeted discovery of novel nocardimicin analogues by prioritizing strains with unique genetic signatures within their BGCs. asm.orgresearchgate.net

Table 2: Correlation of Genetic Elements with Nocardimicin Structural Features

| Genetic Element | Function | Resulting Structural Feature | Example Compounds |

|---|---|---|---|

| Presence of sagB-like dehydrogenase | Oxidation of oxazoline ring | Phenoxazole moiety | Nocobactins with oxidized ring system asm.org |

| Absence of sagB-like dehydrogenase | No oxidation of oxazoline ring | Phenoxazoline moiety | Nocobactins with reduced ring system asm.org |

| Presence of specific N-acetyltransferase | Addition of an acetyl group | N-acetylated structure | Nocardimicin A, B, D researchgate.net |

| Presence of specific N-formyltransferase | Addition of a formyl group | N-formylated structure | Nocardimicin G, H nih.govresearchgate.net |

Biological Activities and Mechanistic Studies of Nocardimicin D

Iron Chelation Properties and Siderophore Functionality of Nocardimicin D

Siderophores are a class of small, high-affinity iron chelating compounds secreted by microorganisms under iron-limiting conditions. Nocardimicins are classified as siderophores, indicating their inherent ability to bind iron nih.govnih.govacs.orgacs.orgrsc.orgresearchgate.netacs.org. This function is critical for microbial iron acquisition and can also confer other biological activities.

As siderophores, nocardimicins are designed to efficiently sequester ferric iron (Fe3+) from their environment. This high affinity for Fe3+ is a defining characteristic of siderophores, enabling them to solubilize iron and make it available for microbial uptake fftc.org.twd-nb.info. Studies indicate that nocardimicins possess significant iron-binding ability acs.org. While specific quantitative data (e.g., binding constants) for this compound's affinity to Fe3+ are not detailed in the reviewed literature, the classification of nocardimicins as siderophores implies a strong and specific interaction with ferric ions rsc.orgfftc.org.twd-nb.inforesearchgate.net.

While the primary role of siderophores is iron chelation, some siderophores have demonstrated the capacity to bind other metal ions as well rsc.orgresearchgate.net. The literature reviewed does not provide specific details on this compound's chelation activity with metal ions other than iron. Therefore, based on the available information, the focus remains on its established role as an iron chelator.

In Vitro Pharmacological Activities of this compound and Congeners

Nocardimicins have been investigated for various pharmacological activities, including their interaction with specific cellular receptors and their effects on cancer cell viability.

Nocardimicins A through F have been identified as siderophores exhibiting inhibitory activity against the muscarinic M3 receptor nih.govacs.orgacs.orgacs.org. This receptor plays a role in various physiological processes, including smooth muscle contraction. Among the nocardimicin congeners isolated from Nocardia sp. TP-A0674, nocardimicin B (2) demonstrated the most potent inhibition of tritium-labeled N-methylscopolamine binding to the muscarinic M3 receptor, with a reported Ki value of 0.13 µM nih.govacs.orgacs.orgresearchgate.netacs.org. This compound (4), which differs in its fatty acid chain length compared to nocardimicin B, was found to be approximately two times weaker in its inhibitory activity acs.org. Nocardimicin B also showed more selective activity towards M3 and M4 receptor subtypes compared to other muscarinic receptor subtypes nih.govacs.orgacs.org. Other nocardimicins, such as G and H, have also been reported to inhibit muscarinic M3 receptor binding with Ki values of 0.44 µM and 0.37 µM, respectively researchgate.net.

| Compound | Target Receptor | Activity Type | Ki Value (µM) | Citation(s) |

| Nocardimicin B (2) | Muscarinic M3 | Inhibition | 0.13 | nih.govacs.orgacs.orgacs.org |

| This compound (4) | Muscarinic M3 | Inhibition | ~0.26 | acs.org |

Nocardimicins have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies involving a series of nocardimicins (compounds 1-10, which likely include this compound) reported moderate inhibition against human colon cancer cells (HCT116) and human hepatocellular carcinoma cells (HepG2) patsnap.comacs.org. The reported IC50 values for these compounds against HCT116 and HepG2 cells fell within the range of 3.5–10.2 µM patsnap.comacs.org.

| Cell Line | IC50 Range (µM) | Citation(s) |

| HCT116 | 3.5–10.2 | patsnap.comacs.org |

| HepG2 | 3.5–10.2 | patsnap.comacs.org |

This compound is noted for possessing antimicrobial properties ontosight.ai. However, specific evaluations of nocardimicins A through J, which would include this compound, against bacterial strains such as BCG, MRSA, S. aureus, and B. subtilis have not reported significant inhibitory activity nih.gov. While nocardimicin B has been identified as an antibacterial compound in some studies jnhrc.com.np, specific antimicrobial data for this compound against common bacterial pathogens is not prominently reported as active in the reviewed literature nih.gov.

List of Compounds Mentioned:

Nocardimicin A

Nocardimicin B

Nocardimicin C

this compound

Nocardimicin E

Nocardimicin F

Nocardimicin G

Nocardimicin H

Nocardimicin I

Nocardimicins J-R

Nocardimicins S-W

Cremastrine

Brasilibactin A

Amamistatin A

Amamistatin B

Nocobactins

Mycobactins

Proposed Mechanisms of Biological Action of this compound

Nocardimicins, including this compound, are complex natural products isolated from Nocardia species. Research has identified several proposed mechanisms underlying their biological activities, primarily revolving around their function as siderophores, their interaction with specific cellular receptors, and their observed cytotoxic effects against cancer cell lines.

Siderophore Activity and Iron Chelation

Nocardimicins are characterized as siderophores, which are microbial compounds that bind and transport iron with high affinity acs.orgnih.govjst.go.jp. This mechanism is fundamental for acquiring essential iron, particularly in iron-limited environments. The proposed biological action of this compound, stemming from its siderophore nature, involves the chelation of ferric iron (Fe³⁺). This iron-binding capability is critical for the survival and growth of the producing organism. In a broader biological or therapeutic context, the iron-chelating property could disrupt cellular processes that rely heavily on iron, such as enzyme function, DNA synthesis, and the production of reactive oxygen species. While direct studies on this compound's impact on mammalian iron homeostasis are not detailed in the provided snippets, the known function of siderophores suggests this as a primary proposed mechanism. Evidence from related compounds, such as nocobactin NA, suggests that iron concentration can influence cytotoxic effects acs.org.

Muscarinic M3 Receptor Inhibition

A specific biological activity attributed to nocardimicins A, B, C, D, E, and F is the inhibition of the muscarinic M3 receptor nih.govjst.go.jp. Muscarinic M3 receptors are G protein-coupled receptors involved in a range of physiological processes, including smooth muscle contraction, glandular secretions, and neurotransmission. The proposed mechanism of action here is the direct interaction of nocardimicins with these receptors, leading to their blockade or modulation. This activity suggests potential pharmacological roles in conditions regulated by M3 receptor signaling.

Cytotoxicity Against Cancer Cell Lines

Research has demonstrated that nocardimicins A through F exhibit moderate cytotoxic activity against human cancer cell lines, including HCT116 and HepG2 acs.org. The potency of this activity is quantified by reported IC50 values, which fall within the range of 3.5 to 10.2 μM for these cell lines.

Proposed Mechanisms for Cytotoxicity: The precise molecular mechanisms driving this observed cytotoxicity are not fully elucidated in the available literature. However, based on their chemical properties, potential mechanisms include:

Interference with Cellular Iron Metabolism: As siderophores, nocardimicins may disrupt the iron uptake or utilization pathways within cancer cells, which often have elevated iron requirements for proliferation. This disruption could lead to metabolic stress and cell death.

Interaction with Other Cellular Targets: It is also possible that nocardimicins interact with other cellular components or signaling pathways that are critical for cancer cell survival or proliferation, independent of their iron-chelating activity. Further research would be needed to identify these potential targets.

Data Table: Cytotoxicity of Nocardimicins A-F Against Cancer Cell Lines

| Nocardimicin Series | Target Cell Line | Reported IC50 Range (μM) |

| Nocardimicins A-F | HCT116 | 3.5–10.2 |

| Nocardimicins A-F | HepG2 | 3.5–10.2 |

Synthetic Strategies and Analog Development of Nocardimicin D

Total Synthesis Approaches for Nocardimicin D and Related Siderophores

The intricate structures of siderophores, including nocardimicins, often present formidable challenges for total synthesis. Natural sources typically yield these compounds in minute quantities, making chemical synthesis indispensable for obtaining sufficient material for biological evaluation and structural elucidation researchgate.netnih.govnih.govnih.gov. Total synthesis not only confirms the proposed structures but also allows for the preparation of stereochemically pure compounds and the generation of novel derivatives. The synthetic routes commonly revolve around the strategic assembly of key heterocyclic subunits, such as aryloxazoline and arylthiazoline moieties, which are crucial for the molecule's iron-chelating properties researchgate.netnih.govrsc.orgresearchgate.net.

Retrosynthetic Analysis for Siderophore Constructionacs.org

Retrosynthetic analysis is fundamental to designing efficient synthetic routes for complex molecules like this compound. This process involves systematically breaking down the target molecule into simpler, commercially available starting materials by identifying strategic bond disconnections. For siderophores, retrosynthetic strategies typically focus on dissecting the molecule into its core components: the aromatic chelating group (often a hydroxyphenyl or catechol moiety), the characteristic heterocyclic rings (oxazoline, thiazoline (B8809763), or oxazole), and the linker or peptide backbone researchgate.netnih.govrsc.orgresearchgate.net. The identification of suitable synthons and their corresponding synthetic equivalents is paramount, guiding the selection of reactions that will ultimately assemble the target structure acs.orgrsc.orgresearchgate.netethz.chucoz.comlkouniv.ac.indeanfrancispress.com.

Methodologies for Aryloxazoline and Arylthiazoline Subunit Synthesisacs.org

The construction of the aryloxazoline and arylthiazoline subunits represents a pivotal step in the total synthesis of nocardimicins and related siderophores. These heterocyclic motifs are integral to the siderophore's ability to bind and transport ferric iron researchgate.netnih.govnih.gov. Common synthetic methodologies for these units include the cyclization of amino alcohols with carboxylic acid derivatives, often followed by dehydrative cyclization rsc.orgresearchgate.net. For example, the synthesis of aryloxazoline moieties may begin with O-protected benzoic acid precursors researchgate.netrsc.org, while arylthiazoline construction frequently utilizes cysteine derivatives researchgate.netrsc.orgresearchgate.net. Modern approaches have also explored catalytic methods, such as oxetane (B1205548) ring-opening reactions, for the efficient synthesis of 2-oxazolines nih.govresearchgate.net.

Chemoenzymatic Synthesis and Biosynthetic Engineering for this compound Productionwindows.net

Chemoenzymatic synthesis, which synergistically combines enzymatic selectivity with chemical transformations, offers a promising avenue for the sustainable and efficient production of complex natural products researchgate.netmdpi.comuq.edu.aunih.gov. Biosynthetic engineering, including the manipulation of biosynthetic gene clusters (BGCs) or heterologous expression in microbial hosts, also provides strategies for enhancing natural product yields or generating novel derivatives researchgate.netqucosa.de. While specific chemoenzymatic routes or biosynthetic engineering efforts directly targeting this compound are not extensively detailed in the provided literature snippets, these approaches are well-established in the field of natural product synthesis. For instance, chemoenzymatic total synthesis has been successfully applied to other bioactive molecules, such as nodulones rsc.org. Furthermore, the identification and characterization of BGCs in Nocardia species are key to understanding and manipulating the biosynthesis of compounds like nocardimicins acs.orgacs.orgqucosa.despringerprofessional.deresearchgate.net.

Design and Synthesis of this compound Analogs

The synthesis of this compound analogs is driven by the need to elucidate structure-activity relationships (SAR), improve pharmacokinetic properties, and discover new compounds with enhanced or novel biological activities. This process relies on rational design principles informed by the known structural features of this compound and the application of tailored synthetic methodologies.

Synthetic Methodologies for Analog Generationacs.orgrsc.org

The synthesis of this compound analogs typically employs established chemical methodologies adapted to incorporate specific structural modifications. This may involve using alternative starting materials, modifying coupling reactions, or employing different protecting group strategies to introduce desired changes. For example, the synthesis of nocathiacin amide analogs involved the formation of a carboxylic acid intermediate followed by coupling with various amines rsc.org. Similarly, research on analogs of related siderophores like pyochelin and piscibactin has explored modifications to their heterocyclic systems and stereochemistry rsc.orgqucosa.deunizg.hr. The synthetic routes often build upon established methods for constructing the core aryloxazoline and arylthiazoline subunits, allowing for the systematic introduction of structural diversity researchgate.netacs.orgrsc.orgresearchgate.net.

Structure Activity Relationship Investigations of Nocardimicin D and Congeners

Impact of Structural Modifications on Siderophore Activity

Nocardimicins belong to the nocobactin/mycobactin family of hydroxamate-type siderophores. uni-tuebingen.de Their primary function is to sequester ferric iron (Fe³⁺) from the environment, a crucial process for microbial survival. uni-tuebingen.de The core structure of these molecules, which includes moieties like lysine (B10760008) and an oxazoline (B21484) ring system, is designed for high-affinity iron chelation. uni-tuebingen.de

The iron-chelating activity is primarily mediated by specific functional groups, such as hydroxamic acids, which form a stable hexadentate octahedral complex with the Fe³⁺ ion. researchgate.net Across the known nocardimicin congeners, these essential iron-binding groups are conserved, suggesting that all members of the family possess potent siderophore capabilities. While all are structurally equipped for iron chelation, detailed comparative studies quantifying the iron-binding affinities (e.g., formation constants) for each individual nocardimicin congener are not extensively detailed in the current scientific literature. The structural variations, such as differences in the length of fatty acid chains, are primarily associated with modulating other biological activities rather than the fundamental iron-chelating capacity.

Elucidating Key Pharmacophores for Muscarinic M3 Receptor Activity

A significant biological activity identified for the nocardimicin family is the inhibition of the muscarinic M3 receptor. nih.gov Investigations into nocardimicins A, B, C, D, E, and F, isolated from Nocardia sp. TP-A0674, revealed a clear structure-activity relationship linked to the length of their alkyl side chains. nih.gov

Nocardimicin B was identified as the most potent inhibitor of tritium-labeled N-methylscopolamine binding to the M3 receptor, with a Kᵢ value of 0.13 µM. nih.gov The inhibitory activity was found to be sensitive to the length of the alkyl chain. Nocardimicin D, which possesses an alkyl chain two carbons longer than that of nocardimicin B, exhibited approximately half the potency. nih.gov Further deviations in chain length led to a more significant loss of activity; nocardimicin A (two carbons shorter than B) and nocardimicin F (four carbons longer than B) were both about ten times less active. nih.gov This indicates that an optimal alkyl chain length is crucial for effective binding to the M3 receptor.

Subsequent studies on nocardimicins G, H, and I from Nocardia nova further illuminated the structural requirements for this activity. nih.gov Nocardimicins G and H were active inhibitors with Kᵢ values of 0.44 µM and 0.37 µM, respectively. nih.gov However, nocardimicin I showed no inhibitory activity at concentrations up to 10 µM, highlighting that other structural features beyond the side chain, potentially related to the core scaffold or substituent groups, are also critical determinants for M3 receptor antagonism. nih.gov

| Compound | Muscarinic M3 Receptor Binding Inhibition (Kᵢ value) | Relative Activity Compared to Nocardimicin B |

|---|---|---|

| Nocardimicin A | ~1.3 µM | ~10x weaker |

| Nocardimicin B | 0.13 µM | Most Potent |

| This compound | ~0.26 µM | ~2x weaker |

| Nocardimicin F | ~1.3 µM | ~10x weaker |

| Nocardimicin G | 0.44 µM | ~3.4x weaker |

| Nocardimicin H | 0.37 µM | ~2.8x weaker |

| Nocardimicin I | No inhibition at 10 µM | Inactive |

Structure-Activity Relationships in Cytotoxic Effects

Siderophores isolated from Nocardia species have been investigated for their cytotoxic potential against various cancer cell lines. qucosa.denih.gov While data on the first-discovered nocardimicins (A-I) is sparse, recent research has unveiled the cytotoxic properties of newly identified members of the family.

A 2024 study on nocardimicins S, T, U, V, and W, isolated from a psychrophilic Nocardia sp., demonstrated their potential as anticancer agents. acs.org These compounds exhibited moderate cytotoxic activity against human colorectal carcinoma (HCT116) and human liver cancer (HepG2) cell lines. acs.org The IC₅₀ values for this group of nocardimicins were found to be in the range of 3.5 to 10.2 µM. acs.org This finding establishes that the nocardimicin scaffold possesses inherent cytotoxicity, though the specific structural features that modulate this activity are still under investigation. The variation in potency within this narrow IC₅₀ range suggests that substitutions on the core structure, including the phenoxazole moiety unique to these newer congeners, likely influence the degree of cytotoxicity. acs.org

| Compound Family | Tested Cell Lines | Cytotoxicity (IC₅₀ Range) |

|---|---|---|

| Nocardimicins S–W and related congeners (Compounds 1-10) | HCT116 (Human Colorectal Carcinoma), HepG2 (Human Liver Cancer) | 3.5 – 10.2 µM |

Correlation of Structural Variations with Antimicrobial Efficacy

The antimicrobial potential of siderophores is often linked to their iron-scavenging ability, which deprives pathogenic microbes of this essential nutrient, thereby inhibiting their growth. researchgate.net While the nocardimicin family is primarily known for its siderophore and M3 receptor activity, evidence of direct antimicrobial effects is emerging.

Metabolomic analysis of a Nocardia sp. strain (isolate 13105) identified Nocardimicin B as one of the antibacterial compounds produced by the organism. researchgate.netresearchgate.net This directly implicates the nocardimicin structure in antimicrobial activity. The mechanism is likely related to iron sequestration, similar to other siderophores like nocardamine, which has shown antibacterial activity against pathogens such as Proteus mirabilis. researchgate.netnhrc.gov.np By binding available iron with high affinity, nocardimicins can create an iron-depleted environment that is hostile to the proliferation of other bacteria.

However, a detailed analysis correlating specific structural variations among the nocardimicin congeners (e.g., alkyl chain length) with a spectrum of antimicrobial efficacy (i.e., Minimum Inhibitory Concentration values against various pathogens) is not yet available in the published literature. The current evidence confirms the existence of antibacterial activity within the family, but further research is needed to establish a clear structure-activity relationship for this effect.

Ecological and Biotechnological Significance of Nocardimicin D

Role of Nocardimicin D in Microbial Interactions and Environmental Adaptation

Nocardimicins, including this compound, are classified as siderophores acs.orgresearchgate.netfftc.org.tw. Siderophores are high-affinity iron-chelating agents secreted by microorganisms to acquire essential iron, particularly in environments where iron is scarce researchgate.netfftc.org.tw. This function is fundamental to microbial survival and growth, directly influencing inter-microbial competition and adaptation to environmental conditions. By effectively scavenging iron, nocardimicins enable their producing organisms, such as Nocardia species, to thrive in diverse and often challenging ecological niches jnhrc.com.npacs.orgmicrobiologyresearch.org.

The genus Nocardia is known for its presence in a wide array of environments, including soils, extreme habitats like high-altitude regions, and even within host organisms jnhrc.com.npacs.orgmicrobiologyresearch.org. The production of secondary metabolites, such as nocardimicins, is a key adaptive strategy for these bacteria, allowing them to cope with environmental stresses, compete with other microorganisms for resources, and potentially engage in symbiotic or antagonistic relationships jnhrc.com.npacs.orgmicrobiologyresearch.org. The ability to produce potent iron chelators like nocardimicins is a significant factor in the ecological success and environmental adaptation of Nocardia species.

Biotechnological Potential of this compound Producing Organisms

Bacteria of the genus Nocardia are recognized as prolific producers of a vast array of bioactive secondary metabolites, positioning them as a significant resource for biotechnological and pharmaceutical discovery researchgate.netjnhrc.com.npmicrobiologyresearch.orgnih.govuni-tuebingen.de. Genome mining efforts have revealed that Nocardia species possess numerous biosynthetic gene clusters (BGCs), underscoring their "biosynthetically talented" nature and their potential to yield novel chemical entities acs.orgnih.govuni-tuebingen.denih.govresearchgate.net.

Nocardimicins, as a class of siderophores, exhibit various biological activities that contribute to their biotechnological potential. For instance, nocardimicins have been identified as compounds with muscarinic M3 receptor inhibiting activity acs.org. Siderophores, in general, are of interest for agricultural applications, such as promoting plant growth and acting as biocontrol agents by competing with phytopathogens for iron researchgate.netfftc.org.tw. In medicine, siderophores can be explored for targeted drug delivery to bacteria, particularly those with resistance mechanisms researchgate.net. The discovery and characterization of new nocardimicin derivatives, such as terpenibactins from Nocardia terpenica, further highlight the ongoing exploration of Nocardia's metabolic capabilities nih.gov.

This compound as a Chemical Probe for Biological Systems

The field of chemical biology leverages small molecules as tools to investigate and manipulate biological systems, thereby elucidating cellular mechanisms and addressing biological challenges leibniz-fmp.denyas.orgulisboa.ptnih.gov. Chemical probes are designed to interact specifically with biological targets, providing insights into their function and role within complex biological networks leibniz-fmp.denih.gov.

While this compound itself may not be extensively documented as a standalone chemical probe, its biological activities, particularly its role as a siderophore and its identified muscarinic M3 receptor inhibiting activity acs.org, suggest potential utility in this domain. Compounds with specific biological targets and well-defined activities can serve as valuable starting points for developing more refined chemical probes nih.gov. The study of nocardimicins contributes to the broader understanding of microbial metabolites and their interactions with biological systems, which can inform the design of novel probes for drug discovery and biological research researchgate.netleibniz-fmp.denyas.org. The ability to track nocardimicin analogues using specific moieties, as demonstrated in some studies, further exemplifies how these compounds can be utilized in research acs.org.

Table 1: Selected Nocardimicin Derivatives and Their Producing Organisms/Activities

| Nocardimicin Derivative | Producing Organism(s) | Noted Biological Activity/Characteristic | Reference(s) |

| This compound | Nocardia spp. | Siderophore; Muscarinic M3 receptor inhibiting activity | acs.orgfftc.org.twgenome.jp |

| Nocardimicin A | Nocardia sp. TP-A0674, Nocardia sp. XJ31 | Siderophore; Muscarinic M3 receptor inhibiting activity | acs.orgfftc.org.twgenome.jpnih.gov |

| Nocardimicin B | Nocardia sp. TP-A0674, Nocardia sp. XJ31 | Siderophore; Potent muscarinic M3 receptor inhibitor (Ki = 0.13 μM) | acs.orgfftc.org.twgenome.jpnih.gov |

| Nocardimicin C | Nocardia sp. TP-A0674 | Siderophore | acs.orgfftc.org.twgenome.jp |

| Nocardimicin E | Nocardia sp. TP-A0674 | Siderophore | acs.orgfftc.org.twgenome.jp |

| Nocardimicin F | Nocardia sp. TP-A0674, Nocardia sp. XJ31 | Siderophore | acs.orgfftc.org.twgenome.jpnih.gov |

| Nocardimicin G | Nocardia nova JCM 6044 | Siderophore; Muscarinic M3 receptor binding inhibitory activity | researchgate.net |

| Nocardimicin H | Nocardia nova JCM 6044 | Siderophore; Muscarinic M3 receptor binding inhibitory activity | researchgate.net |

| Nocardimicin I | Nocardia nova JCM 6044 | Siderophore; Muscarinic M3 receptor binding inhibitory activity | researchgate.net |

| Nocardimicins J-R | Nocardia sp. XJ31 | Oligopeptides (siderophores) | nih.gov |

| Nocardimicins S-W | Nocardia sp. L-016 | Nocobactin-type lipopeptides | acs.org |

Challenges and Future Directions in Nocardimicin D Research

Advancements in Targeted Discovery and Isolation Methodologies

The initial discovery of the nocardicin family, including nocardicin D, was a result of traditional fermentation and screening of the actinomycete Nocardia uniformis subsp. tsuyamanensis. nih.gov While effective, these methods are often serendipitous. Modern approaches are now paving the way for a more targeted discovery and efficient isolation of novel nocardicin analogues.

Genome mining has become a powerful tool for identifying novel biosynthetic gene clusters (BGCs) that may produce new natural products. nih.govresearchgate.net For the genus Nocardia, which possesses significant untapped biosynthetic potential, genome mining can help predict the production of new nocardicin-related compounds by identifying uncharacterized non-ribosomal peptide synthetase (NRPS) gene clusters. nih.govresearchgate.netuwa.edu.au By analyzing the genomic data of various Nocardia species, researchers can prioritize strains that are likely to produce novel monobactams. nih.gov This genetics-based approach, combined with metabolomics, allows for the dereplication of known compounds at an early stage, focusing resources on the isolation of truly novel structures. nih.gov

Furthermore, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have significantly improved the speed and accuracy of isolating and structurally elucidating minor components from complex fermentation broths.

Elucidation of Complete Biosynthetic Pathways and Engineering for Enhanced Production

The biosynthetic gene cluster for nocardicin A has been identified and characterized, providing significant insights into the formation of the nocardicin scaffold. nih.gov The biosynthesis is initiated by a two-protein non-ribosomal peptide synthetase (NRPS) system, NocA and NocB, which are predicted to assemble a pentapeptide precursor. nih.govresearchgate.net This precursor is then subjected to a series of tailoring reactions to yield the various nocardicin compounds. researchgate.net

While the general pathway is understood, the precise enzymatic steps that lead to the specific structure of nocardicin D, and how its synthesis is diverted from other members of the family, require further investigation. A complete elucidation of the pathway would enable the use of metabolic engineering and synthetic biology approaches to enhance the production of nocardicin D. nih.govmanchester.ac.uk

Key Biosynthetic Components for Nocardicin A and their Inferred Role for Nocardicin D:

| Gene/Protein | Function in Nocardicin A Biosynthesis | Inferred Role in Nocardicin D Biosynthesis |

|---|---|---|

| NocA/NocB | Non-ribosomal peptide synthetase (NRPS) system for peptide backbone assembly. nih.govnih.gov | Assembly of the core peptide structure of nocardicin D. |

| Nat | S-adenosylmethionine-dependent 3-amino-3-carboxypropyl transferase. nih.gov | Likely involved in side chain modification. |

Future research will likely focus on the heterologous expression of the nocardicin biosynthetic gene cluster in a more genetically tractable host organism. nih.govresearchgate.net This would facilitate easier genetic manipulation to increase yields and could also enable combinatorial biosynthesis, where genes from other pathways are introduced to create novel nocardicin D analogues.

Comprehensive Mechanistic Understanding of Biological Activities

Nocardicin D, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. mdpi.com This is achieved through the acylation of the active site serine of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. mdpi.com Studies on nocardicin A have shown that it interacts with PBPs 1a, 1b, 2, and 4 in Escherichia coli. nih.gov Given the structural similarity, nocardicin D is presumed to have a similar mode of action.

However, a more comprehensive understanding of its interaction with PBPs at a molecular level is needed. This includes determining the kinetics of inhibition and the structural basis for its specificity towards certain PBPs. Such studies are crucial for understanding its spectrum of activity, which is primarily against Gram-negative bacteria such as Pseudomonas aeruginosa. nih.govnih.govresearchgate.net

The structure-activity relationship (SAR) of the nocardicins indicates that the β-lactam ring is essential for activity. researchgate.net The side chains also play a critical role in determining the potency and spectrum of activity. researchgate.net For instance, the oxime-containing side chain of nocardicin A is crucial for its enhanced bioactivity. researchgate.net Understanding how the specific side chain of nocardicin D influences its interaction with PBPs will be key to designing more potent analogues.

Advanced Synthetic Methodologies for Complex Analogues

The total synthesis of nocardicin D has been successfully achieved, providing a route to access this molecule and its analogues for further study. capes.gov.br A key step in the reported synthesis is an acid chloride-imine cycloaddition reaction to form the characteristic β-lactam ring. capes.gov.br The synthesis of the side chain was also a critical aspect of this work.

While this total synthesis is a significant achievement, the development of more advanced and versatile synthetic methodologies is a key area of future research. This includes the development of more efficient and stereoselective methods for the construction of the β-lactam core and the introduction of diverse side chains. The Staudinger cycloaddition is another powerful method for the synthesis of β-lactams that has been applied to create analogues. researchgate.net

Future synthetic efforts will likely focus on creating libraries of nocardicin D analogues with modifications at various positions to probe the SAR and to develop compounds with improved pharmacological properties. This could involve late-stage functionalization of the natural product or the development of entirely new synthetic routes that allow for greater flexibility in analogue design.

Exploration of New Therapeutic Applications Beyond Current Findings

While nocardicin D is primarily known for its antibacterial activity, there is a growing interest in exploring new therapeutic applications for β-lactam compounds. researchgate.net The unique monobactam scaffold could serve as a template for the design of inhibitors of other enzymes or for targeting different disease pathways. The strategy of drug repurposing, where existing drugs are investigated for new therapeutic uses, is a cost-effective approach to drug discovery. frontiersin.org

There is precedent for natural products from Nocardia species having applications beyond antibacterial use, with some demonstrating anticancer activities. nih.gov Although direct evidence for nocardicin D in other therapeutic areas is currently limited, its potential should be explored. For example, the β-lactam ring is a reactive pharmacophore that could potentially be adapted to target other enzymes, such as proteases or esterases, which are implicated in a variety of diseases. The investigation of nocardicin D and its synthetic analogues against a broad range of biological targets could uncover novel and unexpected therapeutic activities, including potential antiviral or anticancer properties. mdpi.comunisi.itresearchgate.netscilit.commdpi.commdpi.com

Q & A

Q. How can conflicting results regarding this compound’s cytotoxicity in mammalian cells be systematically addressed?

- Methodological Answer : Perform time-course assays to distinguish acute vs. chronic toxicity. Use flow cytometry to differentiate apoptosis from necrosis. Validate findings across multiple cell types (e.g., HEK293, HepG2) and reconcile discrepancies using principal component analysis (PCA) to identify confounding variables (e.g., serum concentration in media) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.